molecular formula C12H16N4 B13481862 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline

2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline

Cat. No.: B13481862
M. Wt: 216.28 g/mol
InChI Key: RMWWVLCWZCUSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline is a heterocyclic compound that features a triazole ring fused with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound often involve high-pressure reactors and the use of catalysts to enhance yield and purity. For example, the use of palladium on carbon (Pd/C) as a catalyst in a high-pressure reactor can significantly improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole ring with an aniline moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

2-(2-methyl-5-propyl-1,2,4-triazol-3-yl)aniline

InChI

InChI=1S/C12H16N4/c1-3-6-11-14-12(16(2)15-11)9-7-4-5-8-10(9)13/h4-5,7-8H,3,6,13H2,1-2H3

InChI Key

RMWWVLCWZCUSOA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=N1)C2=CC=CC=C2N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.